A Technical Guide to the Structure and Application of Hydroxy-PEG8-acid
A Technical Guide to the Structure and Application of Hydroxy-PEG8-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxy-PEG8-acid is a discrete, heterobifunctional polyethylene glycol (PEG) linker that serves as a critical building block in bioconjugation, drug delivery, and materials science. Its structure, featuring a terminal hydroxyl group and a carboxylic acid group separated by a defined eight-unit PEG chain, offers orthogonal reactivity and precise spatial control. This guide provides an in-depth analysis of its molecular architecture, physicochemical properties, and key applications, with a focus on the mechanistic principles that underpin its utility. A detailed experimental protocol for a common conjugation reaction is provided to illustrate its practical implementation.
Introduction: The Role of Heterobifunctional PEGs in Bioconjugation
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a cornerstone strategy for improving the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules.[1] PEGylation can enhance solubility, extend circulation half-life, and reduce the immunogenicity of proteins, peptides, and small-molecule drugs.[1][2]
While traditional PEGylation often employs monofunctional reagents (e.g., mPEG), the demand for more complex molecular architectures, such as antibody-drug conjugates (ADCs) and targeted nanoparticles, has driven the development of heterobifunctional PEGs.[3][4] These linkers possess two distinct terminal functional groups, allowing for the sequential and controlled conjugation of different molecules.[3]
Hydroxy-PEG8-acid (HO-PEG8-COOH) is a premier example of such a linker. It is a discrete or monodisperse PEG, meaning it has a precisely defined length (n=8 ethylene glycol units), which eliminates the polydispersity issues common to traditional polymer synthesis.[5] This molecular precision is critical for the synthesis of well-defined bioconjugates with reproducible properties. The hydroxyl (-OH) and carboxylic acid (-COOH) termini offer distinct reactivity, enabling its use as a versatile spacer and crosslinking agent.[6][7][8]
Molecular Structure and Physicochemical Properties
The defining feature of Hydroxy-PEG8-acid is its tripartite structure: a primary hydroxyl group, a flexible hydrophilic PEG spacer, and a terminal carboxylic acid.
-
Hydroxyl Group (-OH): This primary alcohol provides a reactive site for further derivatization. While less nucleophilic than a primary amine, it can be activated or reacted under specific conditions, for example, through conversion to a mesylate or tosylate, making it a good leaving group for subsequent nucleophilic substitution.[9]
-
Polyethylene Glycol Spacer (-(OCH₂CH₂)₈-): The eight-unit PEG chain is the core of the linker. Its hydrophilicity significantly increases the aqueous solubility of the molecule and any conjugate it is attached to.[2][6] The flexibility and defined length of this chain act as a precise spacer, separating conjugated molecules to mitigate steric hindrance and preserve their biological activity.
-
Carboxylic Acid Group (-COOH): The terminal carboxylic acid is the primary site for conjugation to amine-containing biomolecules, such as the lysine residues on proteins.[6][10] This reaction is most commonly achieved via carbodiimide chemistry, for instance, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a stable, amine-reactive NHS ester.[11][12][13]
The IUPAC name for this structure is 1-hydroxy-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid.[6]
Chemical Structure of Hydroxy-PEG8-acid
Figure 1: The molecular structure of Hydroxy-PEG8-acid, highlighting the terminal hydroxyl group, the 8-unit PEG chain, and the terminal carboxylic acid.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of Hydroxy-PEG8-acid.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₃₈O₁₁ | [6][10] |
| Molecular Weight | 442.50 g/mol | [6][10] |
| Exact Mass | 442.2414 | [6] |
| CAS Number | 937188-60-8 | [6][10][14][15] |
| Appearance | Colorless liquid or semi-solid | [6][14] |
| Purity | Typically ≥90-97% | [14][15] |
| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents like DCM.[16][] | [16][] |
| Storage Conditions | ≤ -20°C for long-term storage | [14][15][18] |
Note: The free acid form can be unstable during storage due to potential intramolecular esterification. The more stable sodium salt form is also commercially available.[18]
Synthesis and Characterization Overview
Synthesis: Heterobifunctional PEGs like HO-PEG8-COOH are typically synthesized via controlled, sequential processes. One common strategy involves the ring-opening polymerization of ethylene oxide using an initiator that contains a protected functional group.[19][20] The chain length is precisely controlled, and the terminal hydroxyl group is then modified to yield the desired second functional group, in this case, a carboxylic acid. Another approach involves the "desymmetrization" of a symmetrical PEG-diol, where one hydroxyl group is selectively converted to another functionality.[21]
Characterization: Due to the discrete nature of the molecule, its structure can be unequivocally confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure, showing the characteristic broad singlet of the PEG backbone protons (~3.64 ppm) and signals corresponding to the protons adjacent to the hydroxyl and carboxylic acid termini.[22]
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) or MALDI-MS are used to verify the exact molecular weight, confirming the precise length of the PEG chain.[22]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR confirms the presence of the key functional groups: a broad O-H stretch (from both -OH and -COOH), a strong C=O stretch from the carboxylic acid, and the characteristic C-O-C ether stretch of the PEG backbone.[22]
Key Applications and Mechanistic Roles
The utility of Hydroxy-PEG8-acid stems from its ability to act as a hydrophilic, defined-length spacer that can be selectively conjugated.
-
Linker for Antibody-Drug Conjugates (ADCs): In ADC development, the linker is a critical component that connects the cytotoxic payload to the antibody. HO-PEG8-COOH can be used to create a hydrophilic spacer, which can improve the overall solubility and pharmacokinetic profile of the ADC.[3][] The carboxylic acid end can be conjugated to an amine on the antibody, while the hydroxyl end can be further functionalized to react with the drug payload.
-
Surface Modification: The linker is used to modify surfaces of nanoparticles, liposomes, and medical devices.[][23] Attaching this PEG linker creates a "stealth" layer that reduces non-specific protein binding (biofouling) and recognition by the immune system, thereby prolonging circulation time for drug delivery systems.[1][]
-
Biomolecule Conjugation: It is widely used to link two different biomolecules, such as a protein and a peptide or an enzyme and an oligonucleotide.[2][24] The process typically involves activating the carboxylic acid to react with a primary amine on the first biomolecule, followed by functionalization of the hydroxyl group to react with the second biomolecule.
Experimental Protocol: Two-Step Protein Conjugation via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid terminus of Hydroxy-PEG8-acid to primary amines (e.g., lysine residues) on a protein (Protein-NH₂). This is a foundational technique for many of its applications.
Causality Behind Experimental Choices:
-
Two-Step Reaction: A two-step process is chosen to minimize undesirable protein-protein crosslinking. The PEG linker is first activated in a separate step before the protein is introduced.[13][25]
-
MES Buffer (Activation): The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0) to protonate the carboxylate, making it more reactive with EDC.[11][26] MES buffer is ideal as it is a non-amine, non-carboxylate buffer.
-
PBS Buffer (Coupling): The reaction of the NHS-activated PEG with primary amines on the protein is most efficient at a physiological to slightly basic pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[11][26]
-
NHS vs. Sulfo-NHS: N-hydroxysuccinimide (NHS) is used to create a more stable, amine-reactive intermediate than the O-acylisourea intermediate formed by EDC alone.[13] The water-soluble analog, Sulfo-NHS, is often preferred in aqueous bioconjugation protocols to improve reaction efficiency.[25]
-
Quenching: A quenching reagent like hydroxylamine or Tris is added to stop the reaction by consuming any unreacted NHS-activated PEG linker.[26]
Workflow Diagram
Caption: Workflow for the two-step conjugation of Hydroxy-PEG8-acid to a protein.
Step-by-Step Methodology
Materials:
-
Hydroxy-PEG8-acid
-
Protein-NH₂ (in an amine-free buffer like PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare Reagents: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[25] A typical concentration is 10 mg/mL for each.
-
Activate Hydroxy-PEG8-acid:
-
Dissolve Hydroxy-PEG8-acid in Activation Buffer.
-
Add a molar excess (typically 10-20 fold) of both EDC and Sulfo-NHS solutions to the PEG solution.
-
Incubate at room temperature for 15-30 minutes with gentle mixing.[25]
-
-
Remove Excess Reagents (Optional but Recommended): To prevent unwanted side reactions with the protein, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Conjugate to Protein:
-
Immediately add the activated HO-PEG8-CO-NHS solution to the protein solution (dissolved in Coupling Buffer). The molar ratio of linker to protein should be optimized but often starts in the range of 10:1 to 50:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.[13]
-
-
Quench the Reaction: Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction. Incubate for 15 minutes.[26]
-
Purify the Conjugate: Remove unreacted PEG linker and byproducts by performing dialysis, size-exclusion chromatography (SEC), or using a desalting column equilibrated with a suitable storage buffer.
-
Characterize the Conjugate: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry.
Conclusion
Hydroxy-PEG8-acid is a powerful and versatile chemical tool for researchers in the life sciences. Its well-defined, heterobifunctional structure provides a reliable platform for creating complex bioconjugates with enhanced physicochemical properties. By understanding the distinct reactivity of its terminal groups and the mechanistic principles of conjugation chemistry, scientists can leverage this linker to advance the development of next-generation therapeutics, diagnostics, and biomaterials.
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